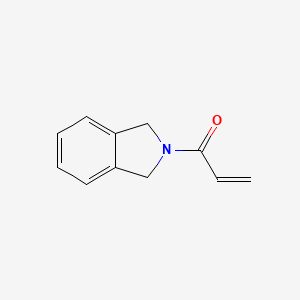

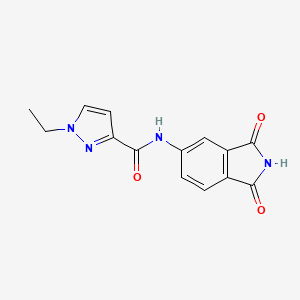

1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

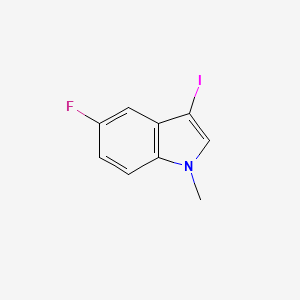

The compound “1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one” is a type of organic compound. It likely contains an isoindoline group, which is a type of heterocyclic compound, and a prop-2-en-1-one group, which is a type of enone .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as prop-2-en-1-one based compounds and imidazole containing compounds have been synthesized using various methods . The synthesis of these compounds often involves reactions with various organic and inorganic reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the prop-2-en-1-one group could potentially undergo reactions typical of enones, such as Michael additions or aldol condensations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its specific molecular structure. Similar compounds have been studied for their mechanical properties using molecular dimension simulations .Applications De Recherche Scientifique

Azeotropic Distillation Process

- Study Focus: The paper by Pla-Franco et al. (2019) discusses azeotropic distillation, a process used to separate non-ideal binary mixtures, using 1-propanol dehydration as a case study. Diisopropyl ether was analyzed as a potential entrainer in this process, highlighting the relevance in the separation of alcohol-water mixtures through distillation techniques (Pla-Franco et al., 2019).

Alcohol Dehydration over Alkali Cation-Exchanged Zeolites

- Study Focus: Jacobs et al. (1977) investigated the dehydration of alcohols like 2-propanol and 2-butanol over alkali cation-exchanged zeolites. The research provides insights into the dehydration mechanisms and the catalytic role of weak hydroxyl groups in these processes (Jacobs et al., 1977).

Biotechnological Production of 1,3-Propanediol

- Study Focus: Xiu and Zeng (2008) reviewed methods for the recovery and purification of biologically produced diols, particularly 1,3-propanediol. This study emphasized the economic and energy considerations in the separation of diols from fermentation broth, relevant for industrial-scale production (Xiu & Zeng, 2008).

Genetically Engineered Strains for Glycerol Biosynthesis

- Study Focus: The paper by Yang et al. (2018) discusses the development of genetically engineered strains for efficient biosynthesis of 1,3-propanediol from glycerol. This highlights the advancements in biotechnological methods to enhance yield and overcome production barriers (Yang et al., 2018).

Advances in Biotechnological Production

- Study Focus: Kaur, Srivastava, and Chand (2012) presented a comprehensive review on the biotechnological production of 1,3-propanediol, focusing on bioprocess engineering methods and downstream processing. This research is significant for understanding the production of 1,3-propanediol from renewable resources (Kaur, Srivastava, & Chand, 2012).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, many imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-11(13)12-7-9-5-3-4-6-10(9)8-12/h2-6H,1,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHEESEUXDOFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2670076.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide](/img/structure/B2670077.png)

![N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride](/img/structure/B2670081.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2670090.png)

![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)

![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)